Nonafluoropentanoyl bromide

Description

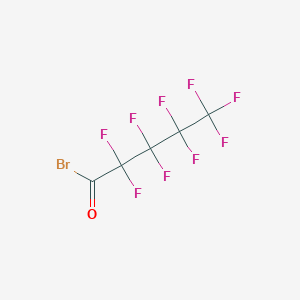

Nonafluoropentanoyl bromide (CAS: 159623-35-5) is a perfluorinated acyl bromide with the molecular formula C₅F₉BrO. It is characterized by a fully fluorinated pentanoyl chain terminated by a reactive bromine atom. This compound is notable for its strong electrophilicity, driven by the electron-withdrawing effects of the nine fluorine atoms, which activate the carbonyl group for nucleophilic acyl substitution reactions. It is primarily used as an acylating agent in organic synthesis, particularly in the introduction of perfluorinated groups into target molecules .

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoropentanoyl bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5BrF9O/c6-1(16)2(7,8)3(9,10)4(11,12)5(13,14)15 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRZVDYMJZXUDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5BrF9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70895349 | |

| Record name | Nonafluoropentanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159623-35-5 | |

| Record name | Nonafluoropentanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonafluoropentanoyl bromide can be synthesized through the bromination of nonafluoropentanoic acid. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions. The process requires careful handling due to the reactivity of bromine and the potential for side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors to ensure consistent product quality. The use of protective equipment and safety protocols is essential due to the hazardous nature of the reagents involved .

Chemical Reactions Analysis

Types of Reactions: Nonafluoropentanoyl bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new compounds.

Addition Reactions: The compound can participate in addition reactions with unsaturated molecules, forming more complex structures.

Reduction Reactions: this compound can be reduced to nonafluoropentanoic acid or other derivatives under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base.

Addition Reactions: Often require catalysts or specific reaction conditions to proceed efficiently.

Reduction Reactions: Commonly use reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted nonafluoropentanoyl derivatives

- Addition products with unsaturated compounds

- Reduced forms such as nonafluoropentanoic acid

Scientific Research Applications

Nonafluoropentanoyl bromide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce perfluorinated groups into molecules, enhancing their chemical stability and reactivity.

Biology: Employed in the modification of biomolecules to study their interactions and functions.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.

Mechanism of Action

The mechanism of action of nonafluoropentanoyl bromide involves its high reactivity due to the presence of the bromine atom and the electron-withdrawing effects of the fluorine atoms. This makes it a potent electrophile, readily participating in nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

The following analysis compares Nonafluoropentanoyl bromide with structurally or functionally related brominated compounds, focusing on molecular features, reactivity, and applications.

Structural and Functional Comparisons

Table 1: Key Properties of Brominated Compounds

| Compound Name | CAS Number | Molecular Features | Reactivity/Applications |

|---|---|---|---|

| This compound | 159623-35-5 | Perfluorinated acyl bromide (C₅F₉BrO) | High electrophilicity; fluorination agent |

| Tetraphenylphosphonium bromide | 2751-90-8 | Phosphonium salt (C₂₄H₂₀P⁺Br⁻) | Phase-transfer catalyst, electrolyte |

| (Bromodifluoromethyl)triphenylphosphonium bromide | - | Bromodifluoromethyl-phosphonium complex | Difluoromethylation reagent |

| 2-[(Naphthalen-2-yl)methyl]isothiouronium bromide | - | Aromatic isothiouronium salt (C₁₂H₁₃N₂S⁺Br⁻) | Crystal engineering, ionic interactions |

Reactivity and Stability

- This compound exhibits exceptional stability due to strong C–F bonds, which resist hydrolysis compared to non-fluorinated acyl bromides (e.g., acetyl bromide). However, its carbonyl group is highly electrophilic, enabling rapid reactions with nucleophiles like amines or alcohols to form fluorinated esters or amides .

- Tetraphenylphosphonium bromide (CAS: 2751-90-8) is a stable ionic compound. Its large hydrophobic cation facilitates phase-transfer catalysis, enhancing reactions in biphasic systems.

- (Bromodifluoromethyl)triphenylphosphonium bromide serves as a reagent for introducing difluoromethyl groups via nucleophilic substitution. Its reactivity differs from this compound, as it leverages the phosphonium group to activate the bromodifluoromethyl moiety rather than an acyl group .

Physical Properties and Solubility

Fluorinated compounds like this compound are typically hydrophobic and exhibit low solubility in polar solvents. In contrast, ionic bromides such as Tetraphenylphosphonium bromide dissolve readily in polar solvents (e.g., water, methanol) due to their charged nature. The aromatic isothiouronium bromide () demonstrates intermediate solubility, influenced by its planar naphthalene group and ionic interactions .

Biological Activity

Chemical Structure and Properties

Nonafluoropentanoyl bromide is characterized by the molecular formula C5BrF9O. Its structure includes a pentanoyl group with nine fluorine atoms, contributing to its unique chemical properties. The presence of bromine also suggests potential reactivity in biological systems.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5BrF9O |

| Molecular Weight | 267.94 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound has been linked to its ability to interact with various biomolecules. Research indicates that fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which can influence their pharmacokinetics and biological effects.

Case Study: Antimicrobial Activity

A study explored the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting potential as a novel antimicrobial agent.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies reveal that while the compound exhibits antimicrobial properties, it also shows varying degrees of cytotoxicity depending on the cell line used.

Table 3: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Applications in Drug Development

The unique properties of this compound make it a candidate for further exploration in drug development. Its potential as an antimicrobial agent could lead to new treatments for resistant bacterial infections.

Future Research Directions

Ongoing research is necessary to fully understand the biological mechanisms at play and to optimize the compound for therapeutic use. Investigations into its interactions with specific biological targets will be crucial for determining its efficacy and safety in clinical settings.

Q & A

Basic: What safety protocols are critical when handling Nonafluoropentanoyl bromide in laboratory settings?

Answer:

this compound, a perfluoroacyl bromide, requires stringent safety measures due to its reactivity and potential health risks. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of volatile fumes, as recommended for similar brominated compounds .

- Spill Management: Neutralize spills with inert adsorbents (e.g., silica gel) and avoid water to prevent exothermic reactions .

- First Aid: Immediate rinsing with water for 15 minutes upon contact, followed by medical consultation .

- Storage: Store in sealed, corrosion-resistant containers under inert gas (e.g., argon) to prevent hydrolysis .

Basic: Which analytical methods are optimal for quantifying this compound purity and reaction byproducts?

Answer:

Accurate quantification requires multi-technique approaches:

- NMR Spectroscopy: Use NMR to track fluorinated groups, as demonstrated in phosphonium bromide analysis .

- GC-MS or HPLC: Separate and identify volatile byproducts (e.g., HF or acyl derivatives) using columns compatible with fluorinated compounds .

- Ion Chromatography: Detect bromide ions in aqueous waste streams, noting that detection limits (e.g., 0.10 mg/L) vary with methodology .

Note: Calibrate instruments with certified standards to address discrepancies from matrix effects or contamination .

Advanced: How can researchers design experiments to mitigate decomposition of this compound in fluorination reactions?

Answer:

Decomposition pathways (e.g., hydrolysis or thermal degradation) can be minimized via:

- Moisture Control: Use anhydrous solvents (e.g., THF) and molecular sieves in reaction setups .

- Temperature Modulation: Maintain reactions below 40°C to avoid thermal instability, as seen in analogous Grignard reagent protocols .

- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation .

- Real-Time Monitoring: Employ inline FTIR or Raman spectroscopy to detect intermediate species and adjust conditions dynamically .

Advanced: How should conflicting toxicological data on perfluoroalkyl bromides be resolved in risk assessment studies?

Answer:

Conflicting data (e.g., on bioaccumulation or cytotoxicity) require systematic evaluation:

- Exposure Level Comparison: Normalize studies by dose (mg/kg) and exposure duration (acute vs. chronic) .

- Methodological Audit: Assess analytical techniques (e.g., LC-MS vs. ELISA) for sensitivity to fluorinated metabolites .

- In Silico Modeling: Use QSAR models to predict toxicity endpoints when empirical data are sparse .

Example: ATSDR’s framework prioritizes studies with well-documented exposure scenarios and mechanistic insights .

Advanced: What role does ionic strength play in the reactivity of this compound with nucleophiles?

Answer:

Ionic strength () influences reaction kinetics and pathways:

- Polar Solvents: In high- media (e.g., DMF), electrostatic shielding reduces nucleophilic attack rates, favoring acyl substitution over elimination .

- Low- Conditions: Enhance bromide ion dissociation, accelerating side reactions (e.g., HF formation) .

Experimental Design: - Vary using Na/K salts and monitor kinetics via stopped-flow spectroscopy.

- Compare results with computational models (e.g., DFT) to validate transition states .

Advanced: How can researchers address discrepancies in reported degradation products of this compound under UV exposure?

Answer:

Contradictory degradation profiles may arise from:

- Wavelength-Dependent Photolysis: Use monochromatic UV sources (e.g., 254 nm vs. 365 nm) to isolate degradation pathways .

- Byproduct Identification: Employ high-resolution MS/MS to distinguish fluorinated fragments from matrix interference .

- Quantum Yield Calculations: Quantify photodegradation efficiency under controlled irradiance and compare with literature .

Basic: What are the key considerations for synthesizing derivatives of this compound in aqueous vs. non-aqueous media?

Answer:

- Aqueous Media: Limited to stabilized emulsions (e.g., using surfactants) to prevent rapid hydrolysis. Monitor pH to avoid HF release .

- Non-Aqueous Media: Prefer dichloromethane or acetonitrile for nucleophilic acyl substitutions. Additives like DIPEA can sequester HBr byproducts .

Tip: Conduct small-scale trials with NMR to optimize solvent and catalyst choices .

Advanced: What strategies improve the reproducibility of this compound-mediated fluorination in multi-step syntheses?

Answer:

- Stoichiometric Precision: Use Karl Fischer titration to confirm reagent anhydrosity .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) to enhance regioselectivity, as applied in phosphonium bromide syntheses .

- In Situ Monitoring: Implement PAT (Process Analytical Technology) tools for real-time reaction tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.